Meta-Ethyl Ester vs. Meta-Amide: Impact on Lipophilicity and Hydrogen-Bonding Profile
The target compound bears a meta‑ethyl ester on the 3‑phenyl ring, distinguishing it from the corresponding meta‑amide analog 3‑(6‑(cyclohexylamino)imidazo[1,2‑b]pyridazin‑3‑yl)benzamide (CAS 1012345‑01‑5). This functional group substitution produces a measurable increase in lipophilicity and a reduction in hydrogen‑bond donor count. The ester form has a computed partition coefficient XLogP3‑AA of 4.3 compared with a predicted value of approximately 2.9–3.1 for the amide analog (estimated from fragment‑based calculation), while the hydrogen‑bond donor count drops from 2 (amide: one NH₂ donor pair) to 1 (ester: NH only) [1]. These differences are quantitatively meaningful for membrane permeability and solubility‐driven assay performance in cellular kinase inhibition experiments .
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3; HBD = 1; HBA = 5 |
| Comparator Or Baseline | 3-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide (CAS 1012345-01-5): XLogP3-AA ≈ 2.9–3.1 (estimated); HBD = 2; HBA = 4 (amide NH₂) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.2 to +1.4 units; ΔHBD = −1 |
| Conditions | Computed physicochemical properties from PubChem (CID 119031182) using XLogP3 3.0 and Cactvs 3.4.8.18 engines; comparator values estimated by fragment-based analogy. |
Why This Matters
The higher lipophilicity and reduced HBD count of the ester form predict improved passive membrane permeability relative to the amide, which is a critical selection parameter when designing cell‑based kinase inhibition assays or evaluating central nervous system (CNS) penetration potential.
- [1] PubChem Compound Summary CID 119031182. Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate. https://pubchem.ncbi.nlm.nih.gov/compound/119031182 (accessed 2026-04-30). View Source
